molecular formula C4H4Na2O4 B3047504 Sodium Succinate CAS No. 14047-56-4

Sodium Succinate

Cat. No. B3047504
CAS RN: 14047-56-4
M. Wt: 162.05 g/mol
InChI Key: ZDQYSKICYIVCPN-UHFFFAOYSA-L
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Description

Butanedioic acid, sodium salt, also known as Succinic acid, sodium salt, is a compound with the molecular formula C4H6NaO4 . It is a derivative of succinic acid, where the hydrogen atoms of the carboxy groups are replaced by sodium atoms .


Molecular Structure Analysis

The molecular structure of Butanedioic acid, sodium salt consists of four carbon atoms, six hydrogen atoms, one sodium atom, and four oxygen atoms . The InChI representation of the molecule is InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); .


Physical And Chemical Properties Analysis

Butanedioic acid, sodium salt has a molecular weight of 141.08 g/mol . It has two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 141.01637795 g/mol . The topological polar surface area is 74.6 Ų .

Scientific Research Applications

Fermentation Process Improvement

  • Salting-Out Extraction in Fermentation : A study demonstrated the use of sodium succinate in the salting-out extraction process during fermentation, enhancing the separation and recovery of various compounds like butyric acid and acetic acid from fermentation broths (Zhen et al., 2019).

Surfactant Synthesis

  • Anionic Dimeric Surfactant Synthesis : this compound was used in the synthesis of anionic dimeric surfactants, displaying effective properties in reducing surface or interface tension (Shi Jun & Xia Xiao-chun, 2006).

Polymer and Materials Science

  • Polymer Synthesis : It was used in the synthesis of self-doped polyaniline, a water-soluble polymer with high redox cyclability, indicating its potential in advanced material applications (Eunkyoung Kim et al., 1994).
  • Concrete Material Enhancement : this compound acts as a construction additive, showing a plasticizing effect and increasing compression strength in concrete materials (Keshav Parashar et al., 2021).

Biotechnology and Bioengineering

  • Biochemical Production : Research has explored its role in the metabolic engineering of Escherichia coli for the production of 1,4-butanediol, a valuable commodity chemical (Yim et al., 2011).
  • Nanoparticle Drug Delivery : this compound derivatives were used in the preparation of Poly(L-lactic acid) nanoparticles, influencing the release profile and cytocompatibility in drug delivery systems (Fengjuan Li et al., 2014).

Chemical and Physical Properties Analysis

  • Conformational Changes Study : Its use in NMR studies to understand conformational changes as a function of pH, providing insights into chemical properties and reactions (E. S. Lit et al., 1993).
  • Catalytic Properties in Chemistry : It has been used in studies exploring the catalytic properties of non-polymeric molybdenum(ii) complexes of dicarboxylic acids, demonstrating its role in understanding and developing new catalysts (E. Whelan et al., 1997).

Mechanism of Action

Succinate, the anion form of succinic acid, plays multiple biological roles as a metabolic intermediate. It is converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain, which is involved in ATP production .

Safety and Hazards

Butanedioic acid, sodium salt can cause serious eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid release to the environment, and protective equipment should be worn to prevent contact with skin and eyes .

properties

IUPAC Name

disodium;butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059741
Record name Disodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Reference #1]
Record name Sodium succinate
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CAS RN

150-90-3
Record name Butanedioic acid, disodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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